5-tert-butyl 3-ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-3,5-dicarboxylate
Overview
Description
“5-tert-butyl 3-ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-3,5-dicarboxylate” is a chemical compound with the molecular formula C15H21NO4S . It has an average mass of 311.397 Da and a monoisotopic mass of 311.119141 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H21NO4S/c1-5-19-13(17)11-9-21-12-6-7-16(8-10(11)12)14(18)20-15(2,3)4/h9H,5-8H2,1-4H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
The compound is a light-yellow oil . It has a molecular weight of 311.4 . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require experimental determination or prediction using specialized software.Scientific Research Applications
Overview of Chemical Structures in Research
While direct studies on 5-tert-butyl 3-ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-3,5-dicarboxylate are not explicitly found, research on structurally related compounds provides insight into the potential applications and significance of such complex molecules in scientific research. These related studies focus on hybrid catalysts for synthesizing heterocyclic compounds, biodegradation of ether compounds, and the environmental fate of similar ethers.
Hybrid Catalysts for Heterocyclic Compounds Synthesis
The synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones), which share a complexity similar to the thieno[3,2-c]pyridine core, involves hybrid catalysts including organocatalysts, metal catalysts, and nanocatalysts. This review emphasizes the broad applicability of such scaffolds in medicinal and pharmaceutical industries, showcasing the role of diverse catalytic systems in facilitating the development of lead molecules with enhanced bioavailability (Parmar, Vala, & Patel, 2023).
Biodegradation and Fate of Ether Compounds
A comprehensive review on the biodegradation and environmental fate of ethyl tert-butyl ether (ETBE), a compound structurally related to 5-tert-butyl 3-ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-3,5-dicarboxylate, highlights the microbial degradation pathways and the challenges associated with ether compounds in soil and groundwater. This study provides insights into aerobic and anaerobic degradation processes, indicating the complexity of biodegradation mechanisms and the impact of co-contaminants on ether degradation rates (Thornton et al., 2020).
Safety and Hazards
properties
IUPAC Name |
5-O-tert-butyl 3-O-ethyl 6,7-dihydro-4H-thieno[3,2-c]pyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-5-19-13(17)11-9-21-12-6-7-16(8-10(11)12)14(18)20-15(2,3)4/h9H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOKCCMRUMVETA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC2=C1CN(CC2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.